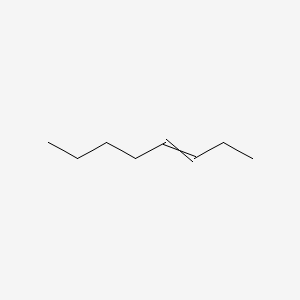

Oct-3-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H16 |

|---|---|

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

oct-3-ene |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 |

Clé InChI |

YCTDZYMMFQCTEO-UHFFFAOYSA-N |

SMILES canonique |

CCCCC=CCC |

Description physique |

Clear, colorless oily liquid having a hydrocarbon odor. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of 3-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-octene, a hydrocarbon with the chemical formula C₈H₁₆. The guide details the stereoisomers and constitutional isomers of 3-octene, presenting their physical and chemical properties in a structured format. Furthermore, it offers detailed experimental protocols for the synthesis and analysis of these isomers, alongside visual representations of their relationships and analytical workflows.

Isomerism in 3-Octene

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. 3-Octene exhibits both stereoisomerism and constitutional isomerism.

Stereoisomers of 3-Octene

Due to the restricted rotation around the carbon-carbon double bond, 3-octene exists as two stereoisomers: cis-3-octene (B76891) ((Z)-3-octene) and trans-3-octene (B84167) ((E)-3-octene). In the cis isomer, the alkyl groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides.

Constitutional Isomers of 3-Octene

Constitutional isomers have the same molecular formula but different connectivity of atoms. The isomers of 3-octene can be categorized into positional isomers, where the double bond is at a different position, and structural isomers, where the carbon skeleton is branched. There are numerous constitutional isomers of octene. The straight-chain positional isomers include 1-octene, 2-octene, 3-octene, and 4-octene (each with possible cis/trans isomers for 2-, 3-, and 4-octene). Additionally, there are many branched-chain isomers. A comprehensive list of these isomers is extensive, with 18 constitutional isomers for the parent alkane, octane, each of which can have a double bond at various positions.

Physical and Chemical Properties

The physical properties of the isomers of 3-octene vary depending on their structure. Generally, trans isomers are more stable and have higher melting points and lower boiling points than their corresponding cis isomers due to differences in molecular packing and dipole moments. Branching in the carbon chain also significantly affects physical properties.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Stereoisomers of 3-Octene | ||||||

| cis-3-Octene | (Z)-3-Octene | 14850-22-7 | 112.22 | 122-123 | -113 | 0.718 |

| trans-3-Octene | (E)-3-Octene | 14919-01-8 | 112.22 | 122 | -118 | 0.716[1] |

| Selected Constitutional Isomers | ||||||

| 1-Octene | Oct-1-ene | 111-66-0 | 112.22 | 121.3[2] | -101.7[2] | 0.715[2] |

| cis-2-Octene | (Z)-2-Octene | 7642-04-8 | 112.22 | 125 | -142 | 0.723 |

| trans-2-Octene | (E)-2-Octene | 13389-42-9 | 112.22 | 125 | -133 | 0.719 |

| cis-4-Octene | (Z)-4-Octene | 7642-15-1 | 112.22 | 121 | -149 | 0.718 |

| trans-4-Octene | (E)-4-Octene | 14850-23-8 | 112.22 | 121 | -138 | 0.714 |

Experimental Protocols

Synthesis of 3-Octene Isomers

A common laboratory-scale synthesis of specific alkene isomers, such as (Z)-3-octene and (E)-3-octene, involves the reduction of an alkyne.

3.1.1. Synthesis of (Z)-3-Octene via Lindlar Catalysis

This procedure outlines the selective hydrogenation of 3-octyne (B96577) to yield (Z)-3-octene.

-

Materials: 3-Octyne, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), quinoline (B57606), hexane (B92381), hydrogen gas.

-

Procedure:

-

In a round-bottom flask, dissolve 3-octyne in hexane.

-

Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction to octane).

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with hexane.

-

Remove the solvent from the filtrate under reduced pressure to yield (Z)-3-octene.

-

Purify the product by distillation if necessary.

-

3.1.2. Synthesis of (E)-3-Octene via Sodium in Liquid Ammonia (B1221849)

This procedure describes the dissolving metal reduction of 3-octyne to produce (E)-3-octene.[3]

-

Materials: 3-Octyne, liquid ammonia, sodium metal, ammonium (B1175870) chloride.

-

Procedure:

-

Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

-

Condense liquid ammonia into the flask at -78 °C.

-

Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Slowly add a solution of 3-octyne in a minimal amount of anhydrous ether to the sodium-ammonia solution.

-

Allow the reaction to stir for several hours at -78 °C.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water and extract the product with ether or pentane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield (E)-3-octene.

-

Purify the product by distillation if necessary.

-

Analysis of 3-Octene Isomers

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and analysis of octene isomers.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for separating and identifying various constitutional and stereoisomers of octene.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for separating hydrocarbons. For better separation of cis/trans isomers, a more polar column may be required.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase at 5°C/min to 150°C.

-

-

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Data Acquisition: Scan mode.

-

-

Sample Preparation: Dilute the sample in a volatile solvent like hexane or pentane.

3.2.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be employed for the separation of octene isomers, particularly for preparative scale separations. Reverse-phase HPLC is a common mode.

-

Instrumentation: HPLC system with a UV detector (alkenes have weak UV absorbance at low wavelengths, so a refractive index detector may be more suitable).

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio will depend on the specific isomers being separated and may require optimization. A gradient elution may be necessary for complex mixtures.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm or a refractive index detector.

-

Sample Preparation: Dissolve the sample in the mobile phase.

This guide provides a foundational understanding of the isomers of 3-octene for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application.

References

An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-3-Octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Octene, also known as cis-3-octene, is an acyclic alkene with the chemical formula C₈H₁₆. As a member of the octene isomer family, it serves as a valuable building block in organic synthesis and is a component of interest in petrochemical research. Its specific stereochemistry, with the alkyl groups on the same side of the double bond, influences its physical and chemical properties, distinguishing it from its trans-isomer. This technical guide provides a comprehensive overview of the core chemical and physical properties of (Z)-3-octene, complete with experimental methodologies and structured data for ease of reference.

Chemical and Physical Properties

The following tables summarize the key quantitative data for (Z)-3-octene, compiled from various scientific databases.

| Identifier | Value | Source |

| IUPAC Name | (Z)-oct-3-ene | [1][2] |

| Synonyms | cis-3-Octene, (Z)-Oct-3-ene | [1][2] |

| CAS Number | 14850-22-7 | [1] |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| SMILES | CCCC/C=C\CC | [2] |

| InChIKey | YCTDZYMMFQCTEO-ALCCZGGFSA-N | [1] |

| Physical Property | Value | Units | Source |

| Boiling Point | 123 | °C | [3] |

| Melting Point | -126 | °C | [3] |

| Density | 0.721 | g/mL | [3] |

| Refractive Index (n_D^20) | 1.414 | [3] | |

| Flash Point | 15.10 | °C | [4] |

| Vapor Pressure (at 25 °C) | 17.921 | mmHg | [4] |

| Water Solubility (at 25 °C) | 10.69 | mg/L (estimated) | [4] |

| logP (o/w) | 4.374 | (estimated) | [4] |

Experimental Protocols

The determination of the physicochemical properties of volatile organic compounds like (Z)-3-octene requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Boiling Point Determination (ASTM D86)

The boiling point of (Z)-3-octene is determined using a method analogous to the ASTM D86 standard test method for distillation of petroleum products at atmospheric pressure.

Apparatus:

-

Distillation flask (125 mL)

-

Condenser

-

Receiving cylinder (100 mL, graduated)

-

Heat source (heating mantle or Bunsen burner)

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

A 100 mL sample of (Z)-3-octene is measured into the distillation flask, and a few boiling chips are added to ensure smooth boiling.

-

The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Cooling water is circulated through the condenser.

-

The sample is heated at a controlled rate to produce the first drop of distillate from the condenser. The temperature at this point is recorded as the Initial Boiling Point (IBP).

-

Distillation is continued at a steady rate, and the temperature is recorded as the volume of distillate collected in the receiving cylinder reaches specific percentages.

-

The boiling point is typically reported as the temperature at which 50% of the sample has distilled.

Density Measurement

The density of (Z)-3-octene can be accurately measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with (Z)-3-octene.

-

The same procedure of thermal equilibration and weighing is followed for the (Z)-3-octene sample.

-

The density of (Z)-3-octene is calculated using the masses of the water and the sample and the known density of water at the measurement temperature.

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through the substance and is determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of (Z)-3-octene are placed on the prism using a dropper.

-

The prism is closed, and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique to assess the purity of (Z)-3-octene and to separate it from its isomers and other impurities.

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar or weakly polar stationary phase)

-

Injector system (split/splitless)

-

Data acquisition system

Procedure:

-

A dilute solution of the (Z)-3-octene sample is prepared in a volatile solvent (e.g., hexane).

-

The GC operating conditions are set, including oven temperature program, carrier gas flow rate (e.g., helium or nitrogen), injector temperature, and detector temperature. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure separation of all components.

-

A small volume of the prepared sample (typically 1 µL) is injected into the GC.

-

The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase.

-

The separated components are detected by the FID, which generates a signal proportional to the amount of each component.

-

The resulting chromatogram shows peaks corresponding to each component. The area of each peak is integrated, and the percent purity is calculated by dividing the area of the (Z)-3-octene peak by the total area of all peaks (excluding the solvent peak).[5]

Synthesis Workflow

A common synthetic route to produce (Z)-alkenes is through the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. This ensures syn-addition of hydrogen, leading to the cis-stereochemistry.

Caption: Synthesis of (Z)-3-octene via alkylation of 1-pentyne followed by partial hydrogenation.

References

(E)-3-octene molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-3-octene, including its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details experimental protocols for its synthesis and characterization and presents key data in a structured format.

Core Chemical Data

(E)-3-Octene, also known as trans-3-octene, is an unsaturated hydrocarbon with one double bond. Its chemical formula is C8H16, and it has a molecular weight of 112.2126 g/mol .[1][2][3] The "(E)" designation in its name refers to the stereochemistry of the double bond, where the substituent groups are on opposite sides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (E)-3-octene.

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1][2][3][4] |

| Molecular Weight | 112.2126 g/mol | [1][2][3] |

| CAS Registry Number | 14919-01-8 | [1][2][3] |

| Density | 0.718 g/mL at 25°C | [4][5] |

| Boiling Point | 123°C | [4][5] |

| IUPAC Name | (E)-oct-3-ene | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (E)-3-octene are crucial for its application in research and development.

Synthesis of (E)-3-Octene via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[2][6] For the synthesis of (E)-3-octene, propanal and the appropriate phosphonium (B103445) ylide can be utilized. Stabilized ylides generally favor the formation of (E)-alkenes.[1][5]

Materials:

-

Strong base (e.g., n-butyllithium)

-

Propanal

-

Anhydrous diethyl ether or THF

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopentane dropwise to the solution with stirring. The phosphonium salt, pentyltriphenylphosphonium bromide, will precipitate out of the solution. The mixture is typically stirred at room temperature for several hours to ensure complete reaction. The resulting salt is then filtered, washed with ether, and dried.

-

Formation of the Ylide (Wittig Reagent): Suspend the dried pentyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool the suspension in an ice bath. Add a strong base, such as n-butyllithium, dropwise to the suspension. The formation of the deep red or orange colored ylide indicates a successful reaction.

-

Wittig Reaction: To the ylide solution, add propanal dropwise at a low temperature (e.g., 0 °C or below). The color of the ylide will fade as the reaction proceeds. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by adding water. The organic layer is then separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-3-octene, is then purified by fractional distillation to isolate the (E)-isomer. The triphenylphosphine oxide byproduct is a solid and can often be removed by filtration or chromatography.

Characterization

The identity and purity of the synthesized (E)-3-octene can be confirmed using various spectroscopic methods.

-

Gas Chromatography (GC): To determine the purity and the ratio of (E) to (Z) isomers.

-

Infrared (IR) Spectroscopy: The presence of the C=C double bond can be confirmed by a characteristic absorption band. For trans-alkenes, a strong band is typically observed around 960-970 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-octene (m/z = 112).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and stereochemistry of the double bond. The coupling constant (J-value) for the vinyl protons in the ¹H NMR spectrum can distinguish between the (E) and (Z) isomers.

Signaling Pathways and Logical Relationships

The following diagram illustrates the workflow for the synthesis of (E)-3-octene using the Wittig reaction.

Caption: Wittig reaction workflow for (E)-3-octene synthesis.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 3-Octene, (E)- [webbook.nist.gov]

- 4. Solved Devise a synthesis of (E)-3-octene using one of the | Chegg.com [chegg.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to cis-3-Octene

CAS Number: 14850-22-7

This technical guide provides a comprehensive overview of cis-3-Octene, also known as (Z)-3-Octene, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and provides information on its spectroscopic characterization.

Chemical and Physical Properties

cis-3-Octene is a colorless liquid alkene with the molecular formula C8H16.[1][2][3] It is a flammable liquid and should be handled with appropriate safety precautions.[3] Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.21 g/mol | [3] |

| CAS Number | 14850-22-7 | [1] |

| Boiling Point | 122-123 °C | |

| Melting Point | -113 °C | |

| Density | 0.717 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.413 | |

| Flash Point | 17 °C |

Synthesis of cis-3-Octene

The stereoselective synthesis of cis-3-Octene can be achieved through several methods. The two most common and reliable laboratory-scale syntheses are the partial hydrogenation of 3-octyne (B96577) using a poisoned catalyst and the Wittig reaction.

Experimental Protocol 1: Partial Hydrogenation of 3-Octyne with Lindlar's Catalyst

This method involves the syn-addition of hydrogen across the triple bond of 3-octyne, yielding the cis-alkene. The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is crucial for stopping the hydrogenation at the alkene stage and preventing further reduction to octane.[4][5][6][7]

Materials:

-

3-Octyne

-

Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate)

-

Quinoline

-

Hexane (B92381) (anhydrous)

-

Hydrogen gas (H2)

-

Round-bottom flask with a stir bar

-

Hydrogenation apparatus (e.g., balloon filled with H2)

-

Filtration setup (e.g., Büchner funnel or a pad of Celite)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-octyne (1 equivalent) in anhydrous hexane.

-

Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

-

Add a small amount of quinoline (as a further poison to prevent over-reduction, typically a volume similar to that of the catalyst).

-

Seal the flask and flush with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., maintained by a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

-

Upon completion, carefully vent the excess hydrogen in a fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with fresh hexane.

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude cis-3-Octene.

-

Purify the product by distillation to obtain pure cis-3-Octene.

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis with good control over the location of the double bond. To favor the formation of the cis (Z) isomer, a non-stabilized ylide is typically used under salt-free conditions.

Materials:

-

Propyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium in hexane or sodium amide)

-

Pentanal

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Round-bottom flask with a stir bar

-

Septa and needles for inert atmosphere techniques

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium, 1 equivalent) dropwise with vigorous stirring. The formation of the deep red or orange ylide indicates a successful reaction.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add pentanal (1 equivalent) dropwise to the ylide solution at 0 °C. The color of the ylide will fade as it reacts.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by column chromatography on silica (B1680970) gel or by distillation to isolate cis-3-Octene.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of cis-3-Octene is characterized by the chemical shifts of the vinylic protons and the adjacent allylic protons.

Experimental Conditions:

-

Spectrometer: 400 MHz

-

Solvent: CDCl3

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

1H NMR Data (400 MHz, CDCl3):

-

δ 5.35-5.25 (m, 2H, -CH=CH-)

-

δ 2.05-1.95 (m, 4H, -CH2-CH=CH-CH2-)

-

δ 1.40-1.25 (m, 4H, -CH2-CH2-CH3 and CH3-CH2-CH=)

-

δ 0.90 (t, J = 7.4 Hz, 6H, 2 x -CH3)

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Conditions:

-

Spectrometer: 100 MHz

-

Solvent: CDCl3

-

Reference: CDCl3 at 77.16 ppm

13C NMR Data (100 MHz, CDCl3):

-

δ 130.4 (-CH=)

-

δ 128.9 (-CH=)

-

δ 34.8 (-CH2-)

-

δ 29.3 (-CH2-)

-

δ 22.8 (-CH2-)

-

δ 20.6 (-CH2-)

-

δ 14.4 (-CH3)

-

δ 14.1 (-CH3)

Infrared (IR) Spectroscopy

The IR spectrum of cis-3-Octene shows characteristic peaks for C-H and C=C bonds.

Experimental Conditions:

-

Technique: Neat (liquid film) or solution in CCl4

-

Instrument: FTIR Spectrometer

Key IR Absorptions (cm-1):

-

~3010 (m, =C-H stretch)

-

2960-2850 (s, C-H stretch, alkyl)

-

~1655 (w, C=C stretch, cis)

-

~1460 (m, C-H bend, CH2)

-

~720 (s, =C-H bend, cis-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Experimental Conditions:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

Major Fragments (m/z):

-

112 (M+, molecular ion)

-

97

-

83

-

69

-

55 (base peak)

-

41

Applications

cis-3-Octene is primarily used in organic synthesis as a building block for more complex molecules.[1] It can undergo various reactions typical of alkenes, such as addition reactions (hydrogenation, halogenation, hydrohalogenation), oxidation (epoxidation, ozonolysis), and polymerization. Its specific stereochemistry makes it a valuable precursor in natural product synthesis and in the preparation of fine chemicals where stereocontrol is essential.

Safety Information

cis-3-Octene is a highly flammable liquid and vapor.[3] It may be fatal if swallowed and enters airways.[3] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, well-ventilated place with the container tightly closed.[3]

References

- 1. cis-3-Octene | CymitQuimica [cymitquimica.com]

- 2. 3-Octene, (Z)- [webbook.nist.gov]

- 3. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgosolver.com [orgosolver.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

IUPAC name for trans-3-Octene

An In-depth Technical Guide to (E)-3-Octene For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene trans-3-octene, with a primary focus on its official IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The correct IUPAC name for this compound is (E)-oct-3-ene .[1][2][3] This document adheres to rigorous scientific standards, presenting quantitative data in structured tables and offering detailed methodologies for key experimental procedures. Visual diagrams generated using Graphviz are included to illustrate logical workflows and naming conventions, providing clarity for complex processes.

IUPAC Nomenclature: From trans to (E)

The designation "trans" is a common and historically used term to describe the stereochemistry of a double bond where substituent groups are on opposite sides. However, for unambiguous and universal identification, the International Union of Pure and Applied Chemistry (IUPAC) has established the E/Z notation system.[4] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules.

For 3-octene, the double bond is between the third and fourth carbon atoms of an eight-carbon chain. To assign the stereochemical descriptor:

-

Identify Substituents: Each carbon of the double bond (C3 and C4) is attached to two groups.

-

C3 is attached to: an ethyl group (-CH₂CH₃) and a hydrogen atom (-H).

-

C4 is attached to: a n-butyl group (-CH₂CH₂CH₂CH₃) and a hydrogen atom (-H).

-

-

Assign Priorities: Using the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons.

-

At C3, Carbon (from the ethyl group) has a higher atomic number than Hydrogen. Thus, the ethyl group is the higher-priority group.

-

At C4, Carbon (from the butyl group) has a higher atomic number than Hydrogen. Thus, the n-butyl group is the higher-priority group.

-

-

Determine Descriptor: The spatial arrangement of the high-priority groups determines the descriptor.

-

In the trans isomer, the high-priority groups (ethyl and n-butyl) are on opposite sides of the double bond.

-

The German word for opposite is entgegen. Therefore, the correct IUPAC descriptor is (E) .[4]

-

The full IUPAC name is thus (E)-oct-3-ene .[1][2][3][5]

Physicochemical Data

The following tables summarize key physical, chemical, and safety data for (E)-3-octene.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (E)-oct-3-ene | [2][5] |

| Synonyms | trans-3-Octene, (3E)-3-Octene | [1][2][3] |

| CAS Number | 14919-01-8 | [1][2][3] |

| Molecular Formula | C₈H₁₆ | [1][6] |

| Molecular Weight | 112.21 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][6] |

| Density | 0.716 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 121-122 °C | [6][7][8] |

| Melting Point | -110 °C | [9][10] |

| Refractive Index (n20/D) | 1.413 | [6][7][8] |

| Vapor Pressure | 33 mmHg at 37.7 °C | [7][10] |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Safety and Hazard Information

| Identifier | Description | Source(s) |

| GHS Pictograms | Flammable liquid, Aspiration hazard | [1] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways. | [1] |

| Precautionary Statements | P210, P301+P316, P331, P403+P235, P501 | [1] |

| Risk Codes | R11 (Highly Flammable), R65 (Harmful: may cause lung damage if swallowed) | [6] |

| Safety Descriptions | S16 (Keep away from sources of ignition), S62 (If swallowed, do not induce vomiting) | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of (E)-3-octene.

Synthesis via Wittig Reaction

The Wittig reaction is a robust method for creating alkenes from carbonyl compounds. To synthesize (E)-3-octene, propanal can be reacted with the ylide generated from pentyltriphenylphosphonium bromide. Stabilized or semi-stabilized ylides tend to favor the formation of (E)-alkenes.

Materials:

-

Pentyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Propanal

-

Pentane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Protocol:

-

Ylide Generation:

-

To a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer and a dropping funnel, add pentyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a strong base such as n-BuLi (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract three times with pentane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain (E)-3-octene and triphenylphosphine (B44618) oxide.

-

Purification by Fractional Distillation

The significant difference in boiling points between 3-octene (approx. 122 °C) and the triphenylphosphine oxide byproduct (>300 °C) allows for effective purification by distillation.

Protocol:

-

Assemble a fractional distillation apparatus with a Vigreux column.

-

Place the crude product in the distillation flask with boiling chips.

-

Heat the flask gently using a heating mantle.

-

Discard any initial low-boiling fractions (residual pentane).

-

Collect the fraction that distills at 121-123 °C at atmospheric pressure.[7][8] This fraction will be the purified (E)-3-octene.

-

Confirm purity using the analytical methods described below.

Analysis and Characterization

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the purity of the sample and verify its molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the purified product in a volatile solvent like hexane (B92381) or dichloromethane.[11]

-

GC Method:

-

Column: Use a non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID).

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Injector: 250 °C, splitless injection (1 µL).

-

Oven Program: Initial temperature of 40 °C (hold for 3 min), then ramp at 10 °C/min to 200 °C.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-200 m/z.

-

Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent elution.

-

-

Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to C₈H₁₆, with a molecular ion peak (M⁺) at m/z = 112.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure and stereochemistry.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition (400 MHz):

-

Acquire the spectrum with a standard pulse program.

-

Expected Signals: The key diagnostic signals for the (E) isomer are the vinylic protons, which appear as a multiplet around 5.4 ppm . The large coupling constant (J ≈ 15 Hz) between these protons is characteristic of a trans configuration. Other signals will include multiplets for the allylic protons (~2.0 ppm) and terminal methyl groups (~0.9 ppm).

-

-

¹³C NMR Acquisition (100 MHz):

-

Acquire a proton-decoupled spectrum.

-

Expected Signals: The vinylic carbons should appear around 130-135 ppm . The remaining aliphatic carbons will appear in the upfield region (10-40 ppm).

-

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To [chem.rochester.edu]

- 10. Solved Experiment 11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]

- 11. uoguelph.ca [uoguelph.ca]

Spectroscopic Characterization of 3-Octene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of 3-octene, specifically (E)-3-octene and (Z)-3-octene. Spectroscopic analysis is fundamental for the structural elucidation and differentiation of these isomers, which is critical in various fields, including organic synthesis, materials science, and drug development, where isomeric purity can significantly impact chemical and biological properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (E)-3-octene and (Z)-3-octene, facilitating a direct comparison between the two isomers.

Mass Spectrometry Data

Mass spectrometry of the 3-octene isomers is characterized by the molecular ion peak and a series of fragment ions. The electron ionization (EI) mass spectra are presented below.

| Isomer | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |

| (E)-3-Octene | C₈H₁₆ | 112.21 g/mol | 41, 55, 69, 83, 112[1] |

| (Z)-3-Octene | C₈H₁₆ | 112.21 g/mol | 41, 55, 69, 83, 112[2][3] |

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating the geometric isomers of 3-octene based on the chemical shifts and coupling constants of the vinylic and allylic protons.

| Isomer | Solvent | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Other Protons (δ, ppm) |

| (Z)-3-Octene | CDCl₃ | ~5.32 - 5.35[4] | ~1.97 - 2.07[4] | ~0.90 - 1.36[4] |

Note: Specific peak assignments and coupling constants can vary slightly based on the spectrometer frequency and solvent used.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the 3-octene isomers.

| Isomer | Solvent | Vinylic Carbons (δ, ppm) | Allylic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| (E)-3-Octene | Not Specified | ~131.2, ~124.7 | ~34.8, ~25.7 | ~23.1, ~22.7, ~14.1, ~13.8 |

| (Z)-3-Octene | Not Specified | ~129.8, ~123.5[5] | ~29.4, ~20.6[5] | ~31.8, ~22.9, ~14.3, ~14.0[5] |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For alkenes, the C=C stretching and =C-H bending vibrations are particularly informative for distinguishing between cis and trans isomers.

| Isomer | Key IR Absorptions (cm⁻¹) |

| (E)-3-Octene | ~3020 (=C-H stretch), ~1670 (C=C stretch), ~965 (trans =C-H bend)[6] |

| (Z)-3-Octene | ~3020 (=C-H stretch), ~1660 (C=C stretch), ~720 (cis =C-H bend)[7] |

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the 3-octene isomers and the spectroscopic techniques used for their characterization.

Caption: Workflow for the spectroscopic characterization of 3-octene isomers.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the 3-octene isomers.

Methodology:

-

Sample Introduction: A dilute solution of the 3-octene isomer in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, charged species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and differentiate between the (E) and (Z) isomers of 3-octene.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of the purified 3-octene isomer (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the probe of the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

-

Spectral Interpretation: The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to assign the signals to specific protons or carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and distinguish between the cis and trans configurations of the double bond.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A drop of the neat liquid sample of the 3-octene isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is directed into the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam exits the crystal and is directed to the detector.

-

Data Processing: An interferogram is generated and then Fourier-transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify functional groups. The out-of-plane =C-H bending vibrations are particularly useful for distinguishing between the (E) isomer (strong band around 965 cm⁻¹) and the (Z) isomer (strong band around 720 cm⁻¹).[6][7]

References

- 1. 3-Octene, (E)- [webbook.nist.gov]

- 2. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octene, (Z)- [webbook.nist.gov]

- 4. CIS-3-OCTENE(14850-22-7) 1H NMR [m.chemicalbook.com]

- 5. CIS-3-OCTENE(14850-22-7) 13C NMR [m.chemicalbook.com]

- 6. 3-Octene, (E)- [webbook.nist.gov]

- 7. 3-Octene, (Z)- [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (E)-oct-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-oct-3-ene. The document details the expected chemical shifts and coupling constants, outlines the experimental protocols for acquiring the spectra, and presents the key structural correlations in a clear, visual format. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Introduction to the NMR Spectroscopy of (E)-oct-3-ene

(E)-oct-3-ene, also known as trans-3-octene, is an acyclic alkene with the chemical formula C₈H₁₆. Its structure features a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains in a trans configuration. NMR spectroscopy is a powerful analytical technique for confirming this specific isomeric structure by providing detailed information about the chemical environment of each proton and carbon atom.

Due to the symmetry of the molecule, the number of unique signals in both the ¹H and ¹³C NMR spectra is less than the total number of protons and carbons, respectively. The following sections provide the specific chemical shift (δ) and coupling constant (J) values that are characteristic of (E)-oct-3-ene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (E)-oct-3-ene is characterized by signals in the olefinic and aliphatic regions. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-oct-3-ene

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | ~0.90 | Triplet (t) | ~7.0 |

| H-2, H-7 | ~1.38 | Sextet | ~7.0 |

| H-5, H-6 | ~1.98 | Quartet (q) | ~7.0 |

| H-3, H-4 | ~5.39 | Triplet of Triplets (tt) | J(H3,H4) ≈ 15.0, J(H3,H2/H4,H5) ≈ 7.0 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only four distinct signals are expected. A literature reference for the ¹³C NMR data is J.W.DEHAAN,L.J.M.VANDEVEN, ORG.MAGN.RES.,5,147(1973).[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-oct-3-ene

| Carbon Atom (Position) | Chemical Shift (δ, ppm) |

| C-1, C-8 | ~14.1 |

| C-2, C-7 | ~22.9 |

| C-5, C-6 | ~34.8 |

| C-3, C-4 | ~131.0 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR Analysis

The acquisition of high-quality ¹H and ¹³C NMR spectra of (E)-oct-3-ene requires proper sample preparation and instrument setup. The following is a generalized experimental protocol.

Sample Preparation

-

Sample Purity: Ensure the (E)-oct-3-ene sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like (E)-oct-3-ene.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.8 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Handling:

-

Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

Gently vortex or swirl the vial to ensure complete dissolution.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is common.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width is needed (e.g., 0-150 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is a good starting point.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Structural Visualization and NMR Correlations

The following diagram illustrates the structure of (E)-oct-3-ene and highlights the key proton and carbon environments that give rise to the observed NMR signals.

Caption: Structure of (E)-oct-3-ene with correlations to its ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-Octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-octene, a crucial tool for the identification and characterization of this alkene. 3-Octene, with the chemical formula C₈H₁₆, exists as two geometric isomers, cis (Z) and trans (E), each exhibiting distinct spectral features. Understanding these differences is paramount for researchers in various fields, including organic synthesis, materials science, and drug development, where precise molecular identification is critical.

Core Principles of Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the vibrational transitions of specific chemical bonds. For an alkene like 3-octene, the key vibrational modes that give rise to characteristic absorption bands in the IR spectrum include:

-

C-H Stretching Vibrations: Alkenes exhibit C-H stretching vibrations involving the sp²-hybridized carbons of the double bond (=C-H) and the sp³-hybridized carbons of the alkyl chains (-C-H). The =C-H stretching bands typically appear at slightly higher wavenumbers (above 3000 cm⁻¹) than the -C-H stretching bands (below 3000 cm⁻¹).[1]

-

C=C Stretching Vibration: The carbon-carbon double bond stretch is a characteristic feature of alkenes and typically appears in the region of 1680-1640 cm⁻¹.[1] The intensity of this absorption can vary depending on the substitution pattern and symmetry of the double bond.

-

C-H Bending Vibrations: Out-of-plane bending (wagging) vibrations of the =C-H bonds are particularly diagnostic for the substitution pattern of the alkene. These absorptions occur in the fingerprint region of the spectrum (1000-650 cm⁻¹).[1]

Quantitative Infrared Spectral Data of 3-Octene Isomers

The following table summarizes the key infrared absorption peaks for both cis-3-octene (B76891) and trans-3-octene (B84167). This data has been compiled from various spectral databases and provides a clear comparison of the two isomers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Isomer |

| ~3010 | Medium | =C-H Stretch | cis & trans |

| 2960 - 2850 | Strong | -C-H Stretch (sp³) | cis & trans |

| ~1655 | Weak - Medium | C=C Stretch | cis |

| ~1670 | Weak - Medium | C=C Stretch | trans |

| ~1465 | Medium | -CH₂- Bend (Scissoring) | cis & trans |

| ~1378 | Medium | -CH₃ Bend (Symmetrical) | cis & trans |

| ~965 | Strong | =C-H Bend (Out-of-plane) | trans |

| ~720 | Medium | =C-H Bend (Out-of-plane) | cis |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the specific spectrometer used.

Experimental Protocol: Obtaining the Infrared Spectrum of a Neat Liquid Sample

The following protocol details the "neat" sample preparation technique using salt plates, a common and straightforward method for obtaining the IR spectrum of a pure liquid like 3-octene.[2]

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

Sample of 3-octene (ensure it is dry)

-

Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

-

Kimwipes or other soft, lint-free tissue

-

Desiccator for storing salt plates

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup and diagnostic checks.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with an empty sample compartment to measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor), which will then be subtracted from the sample spectrum.

-

Salt Plate Preparation: Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers. If the plates are not clean, rinse them with a small amount of a volatile solvent and gently wipe them dry with a Kimwipe. Store the plates in a desiccator when not in use to prevent them from fogging due to moisture absorption.[2]

-

Sample Application: Place one to two drops of the neat 3-octene sample onto the center of one salt plate using a clean Pasteur pipette.[3]

-

Creating the Sample Film: Carefully place the second salt plate on top of the first, sandwiching the liquid sample. Gently rotate the top plate to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

Placing the Sample in the Spectrometer: Mount the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Close the sample compartment and acquire the infrared spectrum of the 3-octene sample. The instrument software will automatically subtract the previously collected background spectrum.

-

Data Analysis: The resulting spectrum should show the characteristic absorption bands of 3-octene. Use the software tools to identify and label the major peaks.

-

Cleaning: After the analysis, carefully disassemble the salt plates. Clean them thoroughly with a volatile solvent and wipe them dry before returning them to the desiccator.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of a liquid sample like 3-octene.

Caption: Workflow for IR analysis of a liquid sample.

Distinguishing Between cis- and trans-3-Octene

The most significant difference in the IR spectra of cis- and trans-3-octene lies in the out-of-plane C-H bending region.

-

trans-3-Octene: Exhibits a strong, characteristic absorption band around 965 cm⁻¹. This band is due to the out-of-plane wag of the two hydrogen atoms on the double bond, which move in opposite directions.

-

cis-3-Octene: Shows a medium intensity absorption band around 720 cm⁻¹. In this isomer, the hydrogens on the double bond move in the same direction during the out-of-plane wag.

This distinct difference in the fingerprint region allows for the unambiguous identification of the geometric isomer of 3-octene.

Conclusion

Infrared spectroscopy is an indispensable technique for the analysis of 3-octene. By examining the key absorption bands, particularly in the C-H stretching, C=C stretching, and C-H bending regions, researchers can confirm the presence of the alkene functional group and, crucially, differentiate between the cis and trans isomers. The experimental protocol outlined provides a reliable method for obtaining high-quality spectra, ensuring accurate and reproducible results for professionals in research and development.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Oct-3-ene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of oct-3-ene. The document details the primary fragmentation pathways, presents quantitative data for major fragments, and outlines a typical experimental protocol for acquiring the mass spectrum of this volatile hydrocarbon.

Introduction to the Mass Spectrometry of Alkenes

Electron ionization mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds. When an alkene, such as this compound, is introduced into the mass spectrometer, it is bombarded with high-energy electrons. This results in the ejection of an electron from the molecule, typically from the π-bond of the carbon-carbon double bond, to form a molecular ion (M•+). The molecular ion of this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight of 112.2126.[1][2]

The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For alkenes, the most prominent fragmentation pathways include allylic cleavage and the McLafferty rearrangement.[3]

Primary Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by several key fragment ions resulting from predictable cleavage and rearrangement events. The principal mechanisms are detailed below.

Allylic Cleavage

Allylic cleavage is a dominant fragmentation pathway for alkenes. This process involves the homolytic cleavage of a carbon-carbon bond at the position allylic to the double bond. This cleavage is favored because it results in the formation of a resonance-stabilized allylic carbocation.

In the case of this compound, there are two possible sites for allylic cleavage, leading to the formation of two primary fragment ions:

-

Cleavage of the C2-C3 bond: This results in the loss of an ethyl radical (•CH2CH3) and the formation of a resonance-stabilized allylic cation with an m/z of 83.

-

Cleavage of the C5-C6 bond: This leads to the loss of a propyl radical (•CH2CH2CH3) and the formation of a resonance-stabilized allylic cation with an m/z of 69.

McLafferty Rearrangement

The McLafferty rearrangement is another significant fragmentation pathway for molecules containing a double bond and a transferable γ-hydrogen. This rearrangement proceeds through a six-membered transition state, leading to the cleavage of the β-bond and the formation of a new radical cation and a neutral alkene.

For this compound, the γ-hydrogen on the C6 carbon can be transferred to the C3 carbon of the double bond. This is followed by the cleavage of the C4-C5 bond, resulting in the elimination of a neutral propene molecule (CH3CH=CH2) and the formation of a radical cation with an m/z of 70.

Quantitative Data of Major Fragments

The mass spectra of (E)- and (Z)-3-octene are very similar, reflecting the general fragmentation patterns of alkenes. The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with data extracted from the NIST Mass Spectrometry Data Center.[2]

| m/z | Relative Intensity (%) | Proposed Fragment Structure | Fragmentation Pathway |

| 112 | ~10 | [C8H16]•+ | Molecular Ion |

| 83 | ~30 | [C6H11]+ | Allylic Cleavage (-C2H5) |

| 70 | ~40 | [C5H10]•+ | McLafferty Rearrangement |

| 69 | ~60 | [C5H9]+ | Allylic Cleavage (-C3H7) |

| 56 | ~70 | [C4H8]•+ | McLafferty Rearrangement Product |

| 55 | 100 | [C4H7]+ | Base Peak, likely from further fragmentation |

| 41 | ~85 | [C3H5]+ | Allylic cation, common alkene fragment |

Experimental Protocol for GC-MS Analysis

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is suitable for the analysis of volatile hydrocarbons.[4][5]

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as hexane or pentane.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is recommended.[6]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Scan Range: m/z 35-350

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum corresponding to the this compound peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is well-characterized and dominated by allylic cleavage and McLafferty rearrangement. The resulting fragment ions, particularly at m/z 83, 70, 69, 56, and the base peak at m/z 55, provide a distinctive fingerprint for the identification of this compound. The provided experimental protocol offers a robust method for the GC-MS analysis of this compound and similar volatile hydrocarbons, enabling researchers and professionals in various scientific fields to confidently identify and characterize this analyte.

References

- 1. 3-Octene, (E)- [webbook.nist.gov]

- 2. 3-Octene, (Z)- [webbook.nist.gov]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 5. mdpi.com [mdpi.com]

- 6. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Landscape of cis- and trans-3-Octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic properties of the geometric isomers, cis-3-octene (B76891) and trans-3-octene (B84167). Understanding the thermodynamic stability and behavior of these simple alkenes is fundamental in various fields, including reaction kinetics, process design, and as a basis for understanding more complex molecular interactions. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual representations of the underlying experimental and theoretical workflows.

Core Thermodynamic Properties

The thermodynamic properties of cis- and trans-3-octene are distinct, primarily due to the difference in their molecular geometry. The cis isomer, with both alkyl groups on the same side of the double bond, experiences steric strain, making it less stable than the trans isomer, where the alkyl groups are on opposite sides. This difference in stability is reflected in their thermodynamic parameters.

Data Summary

The following tables summarize the key thermodynamic properties for the gas phase of cis- and trans-3-octene at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | cis-3-Octene (Gas) | trans-3-Octene (Gas) | Unit | Method |

| Standard Enthalpy of Formation (ΔHf°) | -76.8 | -81.5 | kJ/mol | Calculated via Hess's Law |

| Standard Molar Entropy (S°) | 425.8 | 420.5 | J/(mol·K) | Estimated (Benson Group Additivity) |

| Molar Heat Capacity (Cp) | 165.3 | 164.7 | J/(mol·K) | Estimated (Benson Group Additivity) |

Experimental Protocols and Methodologies

The determination of thermodynamic properties relies on precise calorimetric measurements. Below are detailed methodologies for the key experimental techniques used to determine the thermodynamic data presented.

Hydrogenation Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an alkene can be determined indirectly by measuring the enthalpy of hydrogenation and applying Hess's Law.

Experimental Workflow:

Methodology:

-

A precise mass of the 3-octene isomer is dissolved in a suitable solvent, such as hexane, within a reaction vessel of a calorimeter.

-

A hydrogenation catalyst, typically platinum oxide (PtO₂), is added to the vessel.

-

The calorimeter is sealed, and hydrogen gas is introduced.

-

The hydrogenation reaction is initiated.

-

The temperature change (ΔT) of the system is carefully monitored until the reaction is complete.

-

The heat of reaction (q) is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The molar enthalpy of hydrogenation (ΔHhydrogenation) is then determined.

-

The standard enthalpy of formation of the alkene (ΔHf°(alkene)) is calculated using Hess's Law, with the known standard enthalpy of formation of the product, n-octane, and the experimentally determined enthalpy of hydrogenation.

Calculation via Hess's Law:

The hydrogenation of 3-octene yields n-octane:

C₈H₁₆ (g) + H₂ (g) → C₈H₁₈ (g)

The standard enthalpy of formation of the alkene can be calculated as follows:

ΔHf°(alkene) = ΔHf°(n-octane) - ΔHhydrogenation

The standard enthalpy of formation for gaseous n-octane is -208.45 ± 0.40 kJ/mol. The experimentally determined enthalpies of hydrogenation for the liquid phase are -124.2 kJ/mol for cis-3-octene and -119.5 kJ/mol for trans-3-octene. After correcting for the enthalpy of vaporization, the gas-phase hydrogenation enthalpies are used in the calculation.

Benson Group Additivity Method for Entropy and Heat Capacity Estimation

Due to the lack of direct experimental data, the Benson group additivity method provides a robust framework for estimating the standard entropy and molar heat capacity of organic molecules. This method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

Logical Workflow for Estimation:

Methodology:

-

The molecular structure of cis- or trans-3-octene is broken down into its fundamental groups as defined by the Benson method.

-

The standard group additivity values (GAVs) for the standard entropy and heat capacity of each group are obtained from established databases.

-

The GAVs for all the groups in the molecule are summed.

-

Corrections for molecular symmetry and for the cis isomer are applied to the summed values to obtain the final estimated thermodynamic property.

Conclusion

The thermodynamic properties of cis- and trans-3-octene highlight the energetic consequences of geometric isomerism. The trans isomer is thermodynamically more stable than the cis isomer, as evidenced by its more negative standard enthalpy of formation. While experimental data for entropy and heat capacity are sparse, reliable estimation methods like the Benson group additivity method provide valuable insights. The experimental protocols outlined in this guide form the basis for the precise determination of these fundamental thermodynamic parameters, which are crucial for a wide range of applications in chemistry and drug development.

The Discovery and Evolution of Octene Isomers: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Octene, a C8H16 alkene, exists in numerous isomeric forms, each possessing distinct physical and chemical properties that have paved the way for a wide range of applications, from polymer production to the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the discovery, history, and characterization of octene isomers. It delves into the foundational synthetic methodologies, the evolution of catalytic isomerization techniques, and the analytical protocols crucial for their identification and separation. Detailed experimental procedures for key synthetic and isomerization reactions are provided, alongside tabulated quantitative data for various octene isomers to facilitate comparative analysis. Furthermore, this guide employs visualizations to elucidate complex reaction mechanisms, offering a valuable resource for researchers and professionals in the chemical sciences.

Introduction: The Diverse World of Octene Isomers

Octene isomers are a class of hydrocarbons characterized by the molecular formula C8H16 and the presence of a single carbon-carbon double bond. The position of this double bond along the eight-carbon chain, coupled with the possibility of cis/trans geometric isomerism and various branching patterns, gives rise to a multitude of structural isomers.[1] These isomers exhibit a range of physical properties and chemical reactivities, making them valuable intermediates and building blocks in organic synthesis.

The simplest and most industrially significant isomer is 1-octene (B94956), an alpha-olefin primarily used as a comonomer in the production of polyethylene.[2] However, the internal and branched octene isomers also hold considerable importance in various chemical processes. The controlled synthesis and isomerization of these alkenes have been a focal point of chemical research for decades, leading to the development of sophisticated catalytic systems.

Historical Perspective: The Dawn of Alkene Synthesis and Isomerization

The early history of octene isomer discovery is intertwined with the broader development of alkene synthesis methodologies in the late 19th and early 20th centuries. Foundational reactions such as the dehydration of alcohols and the dehydrohalogenation of alkyl halides provided the initial pathways to these unsaturated hydrocarbons.

Early Synthetic Methods

Dehydration of Alcohols: One of the earliest methods for generating alkenes was the acid-catalyzed dehydration of alcohols. For instance, octanols could be heated with strong acids like sulfuric acid or passed over heated alumina (B75360) (Al2O3) to yield a mixture of octene isomers.[3][4] The regioselectivity of this elimination reaction is often governed by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene as the major product.

Dehydrohalogenation of Alkyl Halides: Another classical method involves the elimination of a hydrogen halide from a halo-octane using a strong base. The choice of base and solvent can influence the regioselectivity of the elimination, with bulkier bases favoring the formation of the less substituted "Hofmann" product.

While these methods were instrumental in the initial isolation and study of octene isomers, they often produced mixtures that were challenging to separate with the analytical techniques of the time.

Pioneering Studies in Alkene Isomerization

The concept of alkene isomerization, the migration of the double bond along the carbon chain, emerged as a significant area of study in the mid-20th century. Early researchers, such as Campbell and Eby in 1941, investigated methods for the preparation of higher cis and trans olefins, laying the groundwork for understanding the stereochemistry of these molecules. Their work, and that of their contemporaries, was crucial in establishing the foundations for the controlled synthesis of specific alkene isomers.

Quantitative Data of Octene Isomers

The physical properties of octene isomers vary significantly with their structure. The following tables summarize key quantitative data for a range of linear and branched octene isomers, providing a valuable resource for comparison and selection in research and development.

Table 1: Physical Properties of Linear Octene Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |

| 1-Octene | 111-66-0 | 121-123 | -101.7 | 0.715 | 1.408 |

| cis-2-Octene | 7642-04-8 | 126 | -100.2 | 0.730 | 1.416 |

| trans-2-Octene | 13389-42-9 | 125 | -87.7 | 0.723 | 1.413 |

| cis-3-Octene | 14850-22-7 | 123 | -126 | 0.720 | 1.4135 |

| trans-3-Octene | 14919-01-8 | 122 | -110 | 0.716 | 1.413 |